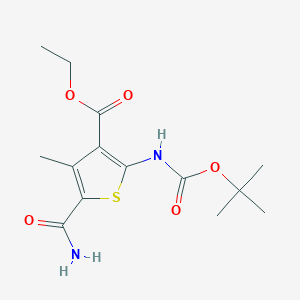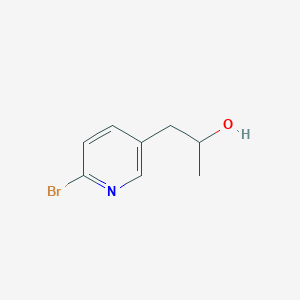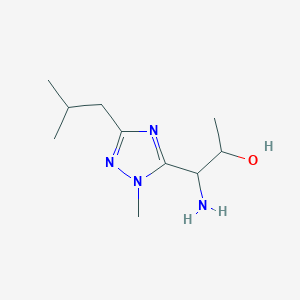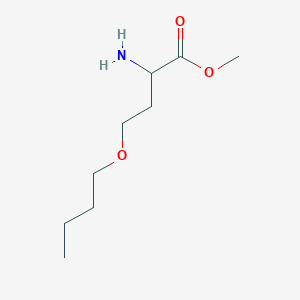![molecular formula C14H23BO3 B15301960 4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[111]pentan-1-yl]-1,3,2-dioxaborolane is a boron-containing compound with a unique structure that includes a bicyclo[111]pentane core and an oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an oxetane-containing precursor. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane. The reaction temperature is usually maintained at room temperature or slightly elevated to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron-containing moiety to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield boronic acids or esters, while reduction reactions produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halides, amines, or other functionalized derivatives.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials, including boron-containing polymers and composites.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols, amines, and other nucleophiles, which can modulate the activity of enzymes and other biological molecules. The pathways involved in these interactions depend on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane
- 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-trifluoromethylphenyl)-1,3,2-dioxaborolane
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[111]pentan-1-yl]-1,3,2-dioxaborolane lies in its combination of the bicyclo[111]pentane core and the oxetane ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H23BO3 |
|---|---|
Poids moléculaire |
250.14 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[3-(oxetan-3-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO3/c1-11(2)12(3,4)18-15(17-11)14-7-13(8-14,9-14)10-5-16-6-10/h10H,5-9H2,1-4H3 |
Clé InChI |
FKZONEIYLQZCIO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4COC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15301877.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)







![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)


